molecular formula C20H18N4O3 B2952055 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2191405-01-1

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2952055
CAS RN: 2191405-01-1
M. Wt: 362.389
InChI Key: FDHQVLUNWGFPMN-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole derivatives are an important class of heterocyclic compounds. They exhibit a broad spectrum of biological activities, including antibacterial, anti-mycobacterial, antitumor, and antiviral activities . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, one derivative was reported to have a melting point of 115–117 °C .

Scientific Research Applications

Anticancer Applications

Oxadiazoles have been studied for their potential as anticancer agents. The unique structure of oxadiazoles allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells. For instance, certain oxadiazole derivatives have been evaluated for their efficacy against specific cancer cell lines, showing promising results in inhibiting cell proliferation .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles make them valuable in the development of new antibiotics. These compounds can be designed to target bacterial and fungal pathogens, providing a new avenue for treating infections that are resistant to current medications .

Anticonvulsant Effects

Oxadiazole derivatives have been explored for their anticonvulsant activity. This application is particularly important in the treatment of epilepsy and other seizure disorders. The compounds can modulate neuronal activity, reducing the frequency and severity of seizures .

Vasodilatory Properties

Some oxadiazole compounds exhibit vasodilatory effects, which can be beneficial in treating cardiovascular diseases. By relaxing blood vessels, these compounds help to lower blood pressure and improve blood flow, potentially reducing the risk of heart attacks and strokes .

High-Energy Materials

Due to their stable yet reactive nature, oxadiazoles can be used as high-energy materials. This application is significant in the field of material science, where these compounds can be utilized in the development of explosives or propellants with controlled and predictable behaviors .

Antidiabetic Activity

The oxadiazole nucleus has been incorporated into compounds that show antidiabetic activity. These molecules can influence glucose metabolism, offering a potential therapeutic approach for managing diabetes mellitus .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. Some derivatives improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of new drugs, especially as anti-infective agents .

properties

IUPAC Name

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N4O3/c1-2-12-23-19(25)15-10-6-7-11-16(15)24(20(23)26)13-17-21-18(22-27-17)14-8-4-3-5-9-14/h3-11,15H,2,12-13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJINKDLJYZCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

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